Product packaging for Copper(I) sulfide(Cat. No.:CAS No. 21112-20-9)

Copper(I) sulfide

Cat. No.: B1214091
CAS No.: 21112-20-9
M. Wt: 160.17 g/mol
InChI Key: AQKDYYAZGHBAPR-UHFFFAOYSA-M
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Description

Copper(I) sulfide (Cu2S), also known as cuprous sulfide, is a significant p-type semiconductor material with a band gap of approximately 1.21 eV, making it highly relevant for renewable energy and optoelectronic research . Its structure can be viewed as a portion of cubic this compound phases, with copper atoms often in tetrahedral or trigonal coordination . This compound is a versatile material for developing thin-film solar cells and photovoltaics due to its excellent solar radiation absorption properties and high absorption coefficients on the order of 10⁴ cm⁻¹ . Research also explores its application as a high-capacity cathode material in lithium-ion batteries . In the field of catalysis, Cu2S serves as a catalyst precursor and has been utilized in the photocatalytic conversion of CO2 to CO, demonstrating high yield and selectivity . Furthermore, its utility extends to sensing technologies, where it is employed in the fabrication of electrochemical and gas sensors . As a nanomaterial, its optical and electronic properties, including photoluminescence with a strong blue emission band, are highly dependent on its morphology, enabling applications in light-emitting devices and biological labeling . This product is intended for research and further manufacturing purposes only and is not for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cu2S<br>Cu2HS B1214091 Copper(I) sulfide CAS No. 21112-20-9

Properties

IUPAC Name

copper;copper(1+);sulfanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Cu.H2S/h;;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKDYYAZGHBAPR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[SH-].[Cu].[Cu+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cu2HS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041804
Record name Dicopper sulphide
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Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name Copper sulfide (Cu2S)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

21112-20-9, 22205-45-4
Record name Chalcocite
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Record name Cuprous sulfide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022205454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper sulfide (Cu2S)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dicopper sulphide
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Record name Dicopper sulphide
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Comparison with Similar Compounds

Table 1: Key Properties of Copper(I) Sulfide and Related Compounds

Compound Crystal Structure Bandgap (eV) Conductivity Type Thermal Stability (°C) Notable Applications
Cu₂S Monoclinic/Hexagonal/Cubic 1.2–1.8 p-type semiconductor Stable up to 104°C* Photovoltaics, thermoelectrics
CuS (Covellite) Hexagonal 1.8–2.2 Metallic (above RT) Decomposes at 220°C Catalysis, battery cathodes
CuO Monoclinic 1.2–1.5 p-type semiconductor Stable up to 1,200°C Gas sensors, superconductors
Cu₂O Cubic 2.1–2.6 p-type semiconductor Oxidizes above 180°C Photocatalysis, antifouling coatings
CuSe Orthorhombic 1.4–1.8 n-type semiconductor Stable up to 340°C Solar cells, photodetectors

*Phase transition to superionic state at 104°C .

  • Cu₂S vs. CuS : Cu₂S has a lower sulfur content (Cu:S = 2:1) compared to CuS (1:1). While CuS (covellite) adopts a hexagonal structure with alternating Cu⁺ and S₂²⁻ layers, Cu₂S features variable copper vacancies enabling superionic conductivity at high temperatures . CuS exhibits metallic conductivity above room temperature (RT) due to delocalized electrons, whereas Cu₂S maintains semiconducting behavior .
  • Cu₂S vs. CuO/Cu₂O : Cu₂S has a narrower bandgap than CuO or Cu₂O, enhancing light absorption in solar applications. Unlike CuO and Cu₂O, Cu₂S is resistant to oxidation, retaining stability in air up to 300°C .

Thermoelectric and Catalytic Performance

  • Thermoelectric Efficiency : Cu₂S achieves a figure of merit (ZT) of ~1.7 at 700 K, outperforming CuS (ZT ≈ 0.3) and CuSe (ZT ≈ 0.8) due to its low lattice thermal conductivity and high carrier mobility .
  • Catalytic Activity : CuS excels in photocatalytic hydrogen generation (e.g., 120 µmol/h/g under visible light), while Cu₂S is preferred in CO₂ reduction owing to its stable Cu⁺ sites .

Stability and Reactivity

  • Oxidation Resistance : Cu₂S demonstrates superior oxidation resistance compared to Cu₂O, which rapidly oxidizes to CuO in humid environments .
  • Chemical Reactivity : CuS decomposes at 220°C, releasing sulfur, while Cu₂S remains stable until 1,000°C under inert conditions .

Q & A

Q. What are the optimal synthesis conditions for obtaining phase-pure this compound (Cu₂S) in the lab?

  • Methodological Answer : Use solid-state synthesis at 200–400°C under inert atmosphere to avoid oxidation to CuS. Monitor phase purity using pXRD (e.g., reflections matching ICSD #24372) . Adjust sulfur stoichiometry and annealing time to minimize impurities like CuS or CuO .

Q. Which characterization techniques are critical for distinguishing this compound from copper(II) sulfide?

  • Methodological Answer : Combine pXRD (to identify crystal phases) with XPS (to confirm Cu⁺ oxidation state) and UV-Vis-NIR spectroscopy (Cu₂S exhibits localized surface plasmon resonance (LSPR) in the NIR range, absent in CuS) .

Q. What are common impurities in lab-synthesized Cu₂S, and how can they be identified?

  • Methodological Answer : Oxides (e.g., CuO) or sulfates may form due to moisture or oxygen exposure. Use FTIR to detect sulfate vibrations (~1100 cm⁻¹) and TGA to quantify oxide content via mass loss at 300–500°C .

Q. How does the thermodynamic stability of Cu₂S compare to other copper sulfides under varying temperatures?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) to analyze phase transitions. Cu₂S is stable below 435°C, while CuS decomposes at lower temperatures. Reference phase diagrams to correlate stability with sulfur partial pressure .

Advanced Research Questions

Q. How do carboxylate ligands influence phase determination in copper sulfide nanoparticle synthesis?

  • Methodological Answer : Carboxylates (e.g., oleate) act as capping agents, stabilizing specific crystal facets. Use pXRD and TEM to correlate ligand chain length with preferential growth of cubic (Cu₂S) vs. hexagonal (CuS) phases. Kinetic studies reveal ligand-controlled nucleation rates .

Q. What mechanisms explain copper vacancy formation in Cu₂S under iodine or amine treatment?

  • Methodological Answer : Iodine oxidizes Cu⁺ to Cu²⁺, extracting Cu atoms and creating vacancies. Monitor vacancy concentration via LSPR peak shifts in UV-Vis-NIR spectra. Oleylamine forms Cu-amine complexes, altering stoichiometry; validate using ICP-MS and EPR .

Q. Why do contradictory reports exist on Cu₂S conductivity, and how can reproducibility be improved?

  • Methodological Answer : Variability arises from non-stoichiometry (e.g., Cu₂₋ₓS). Standardize synthesis protocols (e.g., inert gas gloveboxes) and characterize defect density via Hall effect measurements. Report detailed synthesis conditions (e.g., precursor ratios, annealing time) .

Q. Can this compound nanoparticles be engineered for plasmonic applications in photovoltaics?

  • Methodological Answer : Tune LSPR peaks (800–1600 nm) by controlling particle size (5–50 nm) via hot-injection synthesis. Functionalize surfaces with DNA (e.g., soft grafting) to enhance stability and charge transfer, as shown in SEM and cyclic voltammetry studies .

Q. How does sulfur redox activity in Cu₂S impact its role in electron-transfer processes?

  • Methodological Answer : Use in situ XAFS to track sulfur oxidation states during electrochemical cycling. Couple with DFT calculations to model sulfur’s role in charge/discharge cycles. Compare with Co₉S₈ or FeS₂ to identify unique Cu₂S behavior .

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